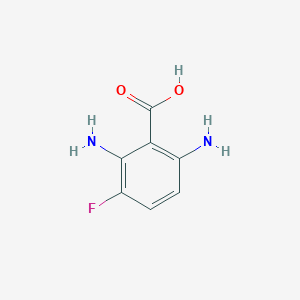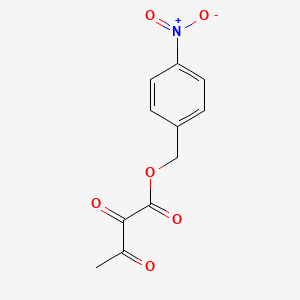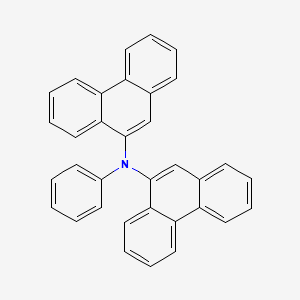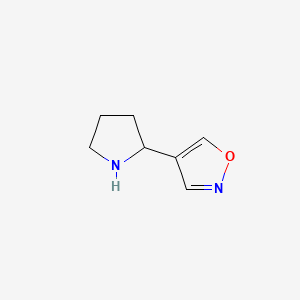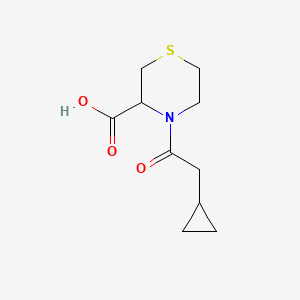
2beta,9alpha-Clovanediol; 2beta,9alpha-Dihydroxyclovane; Clovane-2beta,9alpha-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2beta,9alpha-Clovanediol can be achieved through various synthetic routes. One method involves the total synthesis of clovan-2,9-dione, which can be further reduced to obtain 2beta,9alpha-Clovanediol . The reaction conditions typically involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pressure . Industrial production methods may involve the extraction of the compound from natural sources, such as gorgonian corals, followed by purification processes .
Chemical Reactions Analysis
2beta,9alpha-Clovanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2beta,9alpha-Clovanediol can lead to the formation of clovan-2,9-dione .
Scientific Research Applications
2beta,9alpha-Clovanediol has several scientific research applications. In chemistry, it is used as a model compound for studying sesquiterpenoid synthesis and reactivity . In biology, it has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . In medicine, research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases . Additionally, it has industrial applications in the production of fragrances and flavoring agents due to its unique chemical structure .
Mechanism of Action
The mechanism of action of 2beta,9alpha-Clovanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 2beta and 9alpha positions play a crucial role in its reactivity and biological activity . These hydroxyl groups can form hydrogen bonds with target proteins, leading to changes in protein conformation and function . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory pathways and inhibit the growth of certain microorganisms .
Comparison with Similar Compounds
2beta,9alpha-Clovanediol can be compared with other similar sesquiterpenoid compounds, such as 2beta-acetoxyclovan-9alpha-ol and 9alpha-acetoxyclovan-2beta-ol . These compounds share a similar tricyclic structure but differ in the functional groups attached to the clovane skeleton . The presence of acetoxy groups in these compounds can significantly alter their chemical reactivity and biological activity compared to 2beta,9alpha-Clovanediol . The unique combination of hydroxyl groups in 2beta,9alpha-Clovanediol makes it distinct and potentially more versatile in its applications .
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1S,8R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-12(17)15-7-5-11(16)14(3,9-15)6-4-10(13)15/h10-12,16-17H,4-9H2,1-3H3/t10?,11?,12?,14-,15+/m1/s1 |
InChI Key |
BWXJQHJHGMZLBT-ZFFQGIBWSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@](C1)(CCC2O)C(CC3(C)C)O |
Canonical SMILES |
CC1(CC(C23C1CCC(C2)(C(CC3)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



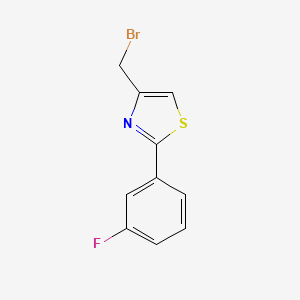
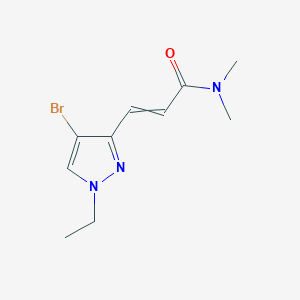

![3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
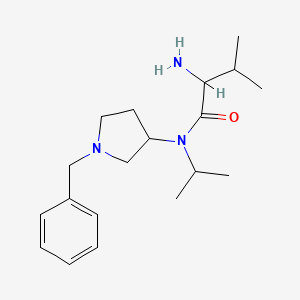
![Ethyl 5-fluoro-3-oxo-6-(3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxylate](/img/structure/B14781984.png)
![Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14781996.png)
